Astilbin: A Comprehensive Technical Guide on its Natural Sources, Discovery, and Therapeutic Potential
Astilbin: A Comprehensive Technical Guide on its Natural Sources, Discovery, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Astilbin, a dihydroflavonol glycoside, has garnered significant attention within the scientific community for its diverse pharmacological activities, including potent anti-inflammatory, antioxidant, and immunomodulatory effects. This technical guide provides an in-depth overview of astilbin, focusing on its natural distribution, discovery, and the molecular pathways it modulates. Quantitative data on its prevalence in various botanical sources are systematically presented, alongside detailed experimental protocols for its extraction, isolation, and analysis. Furthermore, this document visualizes key signaling pathways influenced by astilbin, offering a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Introduction
Astilbin, chemically known as (2R,3R)-taxifolin-3-O-α-L-rhamnoside, is a flavonoid first isolated in 1950 from the rhizome of Astilbe odontophylla.[1] It is a glycoside of taxifolin, where a rhamnose sugar moiety is attached at the 3-position.[2] This natural compound has been identified in a variety of plant species and has been a subject of extensive research due to its promising therapeutic properties.[3][4] This guide aims to consolidate the current knowledge on astilbin, providing a technical foundation for further research and development.
Chemical Properties
Astilbin is a flavanone glycoside with the chemical formula C21H22O11 and a molecular weight of 450.4 g/mol .[2] It is a stereoisomer of neoastilbin, neoisoastilbin, and isoastilbin.[1] The stability of astilbin is influenced by factors such as temperature, pH, and the presence of metal ions.[1][5] It is known to undergo isomerization and decomposition under certain conditions.[5]
| Property | Value | Reference |
| Molecular Formula | C21H22O11 | [2] |
| Molecular Weight | 450.4 g/mol | [2] |
| Melting Point | 179 - 180 °C | [2] |
| Water Solubility (25 °C) | 132.72 µg/mL | [6][7] |
Natural Sources and Discovery
Astilbin is distributed across a range of plant families. While its initial discovery was from Astilbe odontophylla, subsequent research has identified several other significant natural sources.[1][8] The rhizome of Smilax glabra and the leaves of Engelhardtia chrysolepis (processed into Kohki tea) are particularly rich in astilbin.[5][8][9]
| Plant Species | Family | Plant Part | Reported Astilbin Content | Reference |
| Smilax glabra Roxb. | Smilacaceae | Rhizome | >0.45% (in some samples, 11.5 to 47.6 mg/g) | [10] |
| Engelhardtia roxburghiana Wall. | Juglandaceae | Leaves | ~4% (including isomers) | [10] |
| Hypericum perforatum (St. John's Wort) | Clusiaceae | Aerial parts | Present | [8] |
| Dimorphandra mollis | Fabaceae | - | Present | [8] |
| Harungana madagascariensis | Hypericaceae | Leaves | Present | [8] |
| Astilbe thunbergii | Saxifragaceae | Rhizome | Present | [8] |
| Hymenaea martiana | Fabaceae | Bark | Present | [8] |
| Lysiphyllum strychnifolium | Fabaceae | Stems | 2.20 ± 0.06 % (w/w) | [11] |
| Certain Wines | - | - | Present | [8] |
Experimental Protocols
Extraction of Astilbin from Smilax glabra Rhizome
This protocol describes an optimized ultrasonic-assisted extraction method.[12][13][14]
Materials and Equipment:
-
Dried and powdered Smilax glabra rhizome
-
60% Methanol in water (v/v)
-
Ultrasonic bath
-
Volumetric flasks
-
Filter paper (e.g., Whatman No. 1)
-
Rotary evaporator
Procedure:
-
Weigh a precise amount of the powdered rhizome (e.g., 1.0 g).
-
Transfer the powder to a suitable flask.
-
Add a specific volume of 60% methanol (e.g., 50 mL).
-
Place the flask in an ultrasonic bath and sonicate for a defined period (e.g., 30-40 minutes) at a controlled temperature.[12][15]
-
After sonication, allow the mixture to cool to room temperature.
-
Filter the extract through filter paper to remove solid plant material.
-
Collect the filtrate. For a higher yield, the residue can be re-extracted.
-
Combine the filtrates and concentrate the solvent using a rotary evaporator under reduced pressure to obtain the crude extract.
Isolation of Astilbin by Column Chromatography
This protocol outlines a general procedure for the purification of astilbin from a crude plant extract.[16]
Materials and Equipment:
-
Crude astilbin extract
-
Silica gel 60 for column chromatography
-
Glass chromatography column
-
Solvent system (e.g., a gradient of ethyl acetate and methanol)
-
Fraction collector
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp for visualization
Procedure:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pack the chromatography column with the silica gel slurry.
-
Dissolve the crude extract in a minimal amount of the mobile phase and adsorb it onto a small amount of silica gel.
-
Carefully load the dried, extract-adsorbed silica gel onto the top of the prepared column.
-
Begin elution with the solvent system, starting with the least polar mixture and gradually increasing the polarity.
-
Collect fractions of the eluate using a fraction collector.
-
Monitor the separation by spotting fractions onto TLC plates, developing them in an appropriate solvent system, and visualizing the spots under a UV lamp.
-
Combine the fractions containing pure astilbin, as determined by TLC comparison with a standard.
-
Evaporate the solvent from the combined fractions to yield purified astilbin.
Quantification of Astilbin by High-Performance Liquid Chromatography (HPLC)
This protocol details a validated HPLC method for the quantitative analysis of astilbin.[12][13][17]
Instrumentation and Conditions:
-
HPLC System: An Agilent 1260 HPLC system or equivalent, equipped with a diode array detector (DAD) or UV detector.[17]
-
Column: C18 reversed-phase column (e.g., 4.6 mm × 250 mm, 5 µm).[17]
-
Mobile Phase: A gradient of methanol and water (containing 0.1% acetic acid) is often used.[17] An isocratic system of 25% acetonitrile and 75% water (with 0.1% acetic acid) has also been reported.[17]
-
Flow Rate: 1.0 mL/min.[17]
-
Column Temperature: 40 °C.[17]
Procedure:
-
Standard Preparation: Prepare a stock solution of astilbin standard in methanol. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the accurately weighed sample extract in the mobile phase and filter it through a 0.45 µm syringe filter.
-
Analysis: Inject equal volumes of the standard solutions and the sample solution into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the astilbin standards. Determine the concentration of astilbin in the sample by interpolating its peak area on the calibration curve.
Signaling Pathways Modulated by Astilbin
Astilbin exerts its biological effects by modulating several key intracellular signaling pathways, primarily those involved in inflammation and immune responses.
Inhibition of the NF-κB Signaling Pathway
Astilbin has been shown to suppress the activation of the Nuclear Factor-kappa B (NF-κB) pathway.[18][19] This is a critical pathway in the inflammatory response, responsible for the transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[18] Astilbin can inhibit key elements in this pathway, including IKKβ and the NF-κB p65 subunit, as well as the upstream adaptor MyD88 in Toll-like receptor (TLR) signaling.[18]
Modulation of the MAPK and PI3K/Akt Signaling Pathways
Astilbin also influences the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways.[19][20][21] The MAPK pathways, including ERK1/2 and JNK, are involved in cellular responses to stress and cytokines.[19] The PI3K/Akt pathway is crucial for cell survival and proliferation. Astilbin has been shown to suppress the phosphorylation of key proteins in these pathways, thereby reducing inflammatory responses.[20][21]
References
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- 15. Optimization of Astilbin Extraction from the Rhizome of Smilax glabra, and Evaluation of Its Anti-Inflammatory Effect and Probable Underlying Mechanism in Lipopolysaccharide-Induced RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Isolation and in vitro antibacterial activity of astilbin, the bioactive flavanone from the leaves of Harungana madagascariensis Lam. ex Poir. (Hypericaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Comparison of Solubility, Stability, and Bioavailability between Astilbin and Neoastilbin Isolated from Smilax glabra Rhizoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Astilbin from Smilax glabra Roxb. Attenuates Inflammatory Responses in Complete Freund's Adjuvant-Induced Arthritis Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Astilbin Activates the Reactive Oxidative Species/PPARγ Pathway to Suppress Effector CD4+ T Cell Activities via Direct Binding With Cytochrome P450 1B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Astilbin Activates the Reactive Oxidative Species/PPARγ Pathway to Suppress Effector CD4+ T Cell Activities via Direct Binding With Cytochrome P450 1B1 [frontiersin.org]
